![B612975 (S)-2-Aminopent-4-ynoic acid hydrochloride CAS No. 198774-27-5](/img/structure/B612975.png)
(S)-2-Aminopent-4-ynoic acid hydrochloride
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about its physical appearance .
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create it. This includes the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, etc. These properties can tell us about how the compound behaves under different conditions .Scientific Research Applications
Synthesis and Biological Activity
(S)-2-Aminopent-4-ynoic acid hydrochloride has garnered attention in scientific research primarily for its utility in synthesizing optically pure compounds and investigating their biological activities. A notable application involves the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids through Sonogashira reactions. These synthesized compounds exhibited high inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The high selectivity and potent inhibitory action of these compounds underscore their potential therapeutic applications in managing diabetes-related disorders. Additionally, molecular docking studies were carried out to elucidate the compounds' binding modes within the enzyme, providing insights into their mechanism of action (Parpart et al., 2015).
Enzymatic Preparation of Inhibitors
Another significant application is the enzymatic preparation of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid, a key intermediate in synthesizing human rhinovirus (HRV) protease inhibitors. This method showcased an efficient route for preparing this intermediate, highlighting its potential in developing treatments for HRV infections. The process demonstrated superior yield, enantioselectivity, and substrate loads compared to traditional chemical resolution routes, indicating a scalable and cost-effective methodology for synthesizing HRV protease inhibitors (Martínez et al., 2004).
Fluorescent Derivatization and Biological Probes
The compound also finds applications in the field of fluorescence derivatization. For instance, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to various amino acids to evaluate its utility as a fluorescent derivatizing reagent. The resulting amino acid derivatives displayed strong fluorescence, making them suitable for biological assays. This application demonstrates the compound's role in developing novel fluorescence-based probes for biological research, facilitating enhanced visualization and quantification of biological molecules and processes (Frade et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminopent-4-ynoic acid hydrochloride |
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